Cas no 2121513-97-9 (3-Aminocarbonyl-5-bromophenylboronic acid)

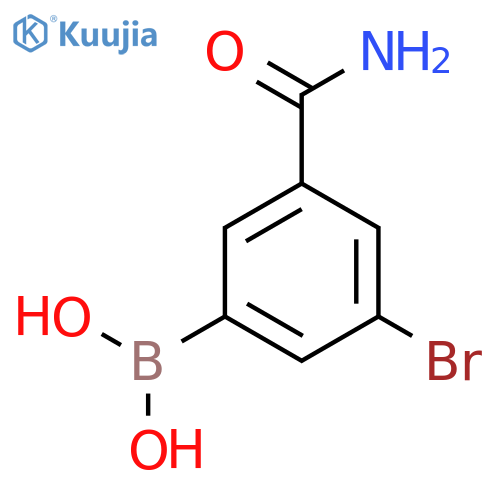

2121513-97-9 structure

商品名:3-Aminocarbonyl-5-bromophenylboronic acid

CAS番号:2121513-97-9

MF:C7H7BBrNO3

メガワット:243.850381135941

MDL:MFCD30529868

CID:5079110

3-Aminocarbonyl-5-bromophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-Aminocarbonyl-5-bromophenylboronic acid

- (3-bromo-5-carbamoylphenyl)boronicacid

- (3-bromo-5-carbamoylphenyl)boronic acid

-

- MDL: MFCD30529868

- インチ: 1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)

- InChIKey: VUEQXFIUMDEIIM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(B(O)O)C=C(C(N)=O)C=1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 202

- トポロジー分子極性表面積: 83.6

3-Aminocarbonyl-5-bromophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517777-500 mg |

3-Aminocarbonyl-5-bromophenylboronic acid |

2121513-97-9 | 500MG |

€228.10 | 2023-04-17 | ||

| abcr | AB517777-1 g |

3-Aminocarbonyl-5-bromophenylboronic acid |

2121513-97-9 | 1g |

€301.20 | 2023-04-17 | ||

| eNovation Chemicals LLC | D637169-1g |

(3-bromo-5-carbamoylphenyl)boronic acid |

2121513-97-9 | 95% | 1g |

$400 | 2024-08-03 | |

| abcr | AB517777-5 g |

3-Aminocarbonyl-5-bromophenylboronic acid |

2121513-97-9 | 5g |

€946.80 | 2023-04-17 | ||

| abcr | AB517777-500mg |

3-Aminocarbonyl-5-bromophenylboronic acid |

2121513-97-9 | 500mg |

€228.10 | 2023-09-02 | ||

| abcr | AB517777-10g |

3-Aminocarbonyl-5-bromophenylboronic acid; . |

2121513-97-9 | 10g |

€1491.70 | 2025-03-19 | ||

| abcr | AB517777-1g |

3-Aminocarbonyl-5-bromophenylboronic acid; . |

2121513-97-9 | 1g |

€290.40 | 2025-03-19 | ||

| Aaron | AR01M8WN-1g |

(3-bromo-5-carbamoylphenyl)boronicacid |

2121513-97-9 | 95% | 1g |

$283.00 | 2025-02-12 | |

| eNovation Chemicals LLC | D637169-1g |

(3-bromo-5-carbamoylphenyl)boronic acid |

2121513-97-9 | 95% | 1g |

$400 | 2025-02-25 | |

| abcr | AB517777-5g |

3-Aminocarbonyl-5-bromophenylboronic acid; . |

2121513-97-9 | 5g |

€900.10 | 2025-03-19 |

3-Aminocarbonyl-5-bromophenylboronic acid 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

2121513-97-9 (3-Aminocarbonyl-5-bromophenylboronic acid) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2121513-97-9)3-Aminocarbonyl-5-bromophenylboronic acid

清らかである:99%

はかる:1g

価格 ($):213.0